molecular formula C22H21ClN2O5S B322158 2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322158
M. Wt: 460.9 g/mol
InChI Key: IITOSMAPWVNFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of diphenylethers This compound is characterized by the presence of a chlorophenoxy group and an ethoxyanilino sulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and ethoxyanilino sulfonyl intermediates. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 4-ethoxyaniline in the presence of a sulfonyl chloride reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(4-(4-chlorophenoxy)phenyl)acetic acid

Uniqueness

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both chlorophenoxy and ethoxyanilino sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-2-29-19-11-5-18(6-12-19)25-31(27,28)21-13-7-17(8-14-21)24-22(26)15-30-20-9-3-16(23)4-10-20/h3-14,25H,2,15H2,1H3,(H,24,26)

InChI Key

IITOSMAPWVNFQU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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